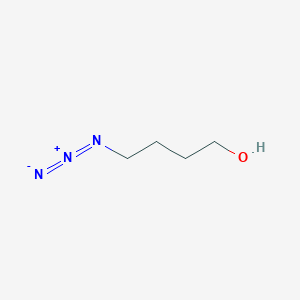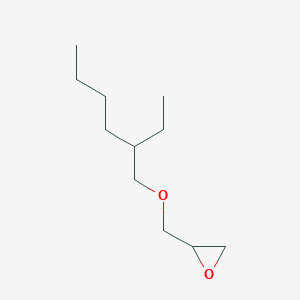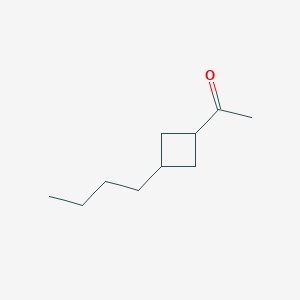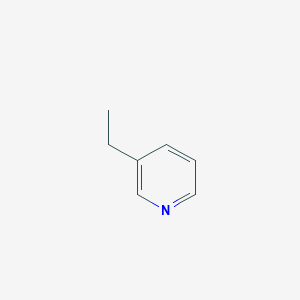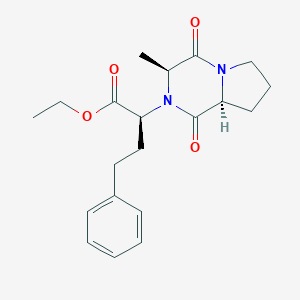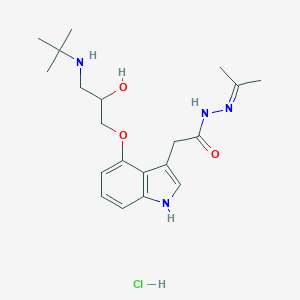
3-(1H-Benzimidazol-2-yl)propanhydrazid
Übersicht
Beschreibung
Benzimidazole derivatives are a class of compounds that have garnered significant interest due to their diverse biological activities and applications in medicinal chemistry. The compound "3-(1H-benzimidazol-2-yl)propanehydrazide" is a derivative of benzimidazole, which is known for its potential use in various chemical and biological contexts.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, novel 1H-benzimidazol-1-yl acetates and propionates containing a 1H-1,2,4-triazole moiety were synthesized using microwave irradiation, which is an efficient and rapid method, yielding high product percentages . Similarly, 3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-ones were prepared through thermal intramolecular heterocyclization of specific propanehydrazides . These methods highlight the versatility and adaptability of benzimidazole synthesis to incorporate various functional groups, which can be tailored for desired properties and activities.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for their interaction with biological targets. The crystal structures of salts of diprotonated benzimidazole derivatives have been reported, showing that the protonated benzimidazole groups can stack and form hydrogen bonds, which are essential for crystal engineering . This indicates that the benzimidazole moiety can serve as a synthon for designing new materials with specific structural properties.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, which allow for the creation of a wide range of compounds with different biological activities. For example, the title compound in one study was synthesized from a benzimidazole precursor under microwave irradiation, reacting with trichloroacetic acid . Another study demonstrated the transformation of a benzimidazole derivative through alkylation, hydrazide formation, and condensation with aromatic aldehydes . These reactions showcase the chemical versatility of benzimidazole derivatives and their potential for generating novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure and substituents. For instance, the antifungal activities of benzimidazole derivatives were evaluated, and they exhibited high activities against certain fungi, with EC50 values indicating their potency . The thermal stabilities and photoluminescence properties of cocrystals based on bis(benzimidazole) derivatives were also investigated, showing diverse 3D supramolecular networks stabilized by various intermolecular interactions . These properties are essential for the practical application of benzimidazole derivatives in biological systems and materials science.
Wissenschaftliche Forschungsanwendungen
Antiparasitäre Aktivität
Die Verbindung hat eine signifikante antiparasitäre Aktivität gezeigt. Es wurde festgestellt, dass sie gegen Parasiten wie Trichinella spiralis wirksamer ist als klinisch eingesetzte Anthelminthika wie Albendazol und Ivermectin . Tatsächlich töteten bestimmte Hydrazone dieser Verbindung alle parasitären Larven nach einer 24-stündigen Inkubationszeit .
Antioxidative Aktivität
Die Verbindung zeigt auch antioxidative Eigenschaften. Es wurde festgestellt, dass sie gegen stabile freie Radikale DPPH und ABTS wirksam ist . Die antioxidative Aktivität der Verbindung wurde in vitro gegen eiseninduzierte oxidative Schäden in Modellsystemen untersucht, die biologisch relevante Moleküle wie Lecithin und Desoxyribose enthalten .
Antibakterielle Aktivität
Der Benzimidazol-Bestandteil, der Teil der Struktur der Verbindung ist, wurde mit verschiedenen pharmakologischen Aktivitäten in Verbindung gebracht, darunter die antimikrobielle Aktivität . Einige Derivate der Verbindung haben eine potente antimikrobielle Aktivität in vitro gegen verschiedene Organismen gezeigt .
Antitumoraktivität
Benzimidazol, ein Teil der Struktur der Verbindung, wurde mit Antitumoraktivität in Verbindung gebracht . Während spezifische Studien zur Antitumoraktivität von „3-(1H-Benzimidazol-2-yl)propanhydrazid“ nicht verfügbar sind, ist das Potenzial des Benzimidazol-Bestandteils in diesem Bereich bemerkenswert.
Antivirale Aktivität
Auch der Benzimidazol-Bestandteil wurde mit antiviraler Aktivität in Verbindung gebracht . Während spezifische Studien
Eigenschaften
IUPAC Name |
3-(1H-benzimidazol-2-yl)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-14-10(15)6-5-9-12-7-3-1-2-4-8(7)13-9/h1-4H,5-6,11H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVKZESRBPHWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356719 | |
| Record name | 3-(1H-Benzimidazol-2-yl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143949-72-8 | |
| Record name | 3-(1H-Benzimidazol-2-yl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




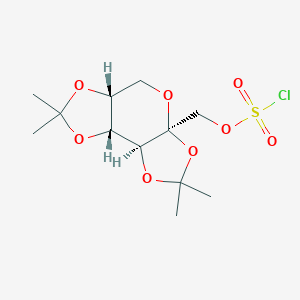
![Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane](/img/structure/B127835.png)
